A Technical Guide to the Physicochemical Properties of alpha-Hexylcinnamaldehyde
A Technical Guide to the Physicochemical Properties of alpha-Hexylcinnamaldehyde
Introduction
alpha-Hexylcinnamaldehyde (HCA), commonly referred to as hexyl cinnamal, is an aromatic aldehyde that is a prominent ingredient in the fragrance and cosmetics industries.[1][2] Valued for its characteristic sweet, floral, and jasmine-like aroma, it is synthesized for wide use in perfumes, personal care products, and household cleaners.[2][3] Structurally, it is a derivative of cinnamaldehyde (B126680) with a hexyl group substituted at the alpha-position.[4] Beyond its olfactory properties, α-Hexylcinnamaldehyde has garnered attention from researchers for its biological activities, including potential anti-mutagenic properties and its ability to act as a chemosensitizing agent, making its physicochemical characteristics of significant interest to drug development and toxicology professionals.[5][6] This guide provides an in-depth overview of its core physicochemical properties, supported by experimental context and mechanistic insights.
Chemical Identity and Structure
alpha-Hexylcinnamaldehyde is formally known as 2-Benzylideneoctanal.[4][7] Its structure consists of a phenyl group attached to a propenal backbone, with a six-carbon hexyl chain bonded to the alpha carbon of the aldehyde group. This combination of an aromatic ring, a conjugated double bond system, and an aliphatic chain dictates its physical and chemical behavior.
Table 1: Chemical Identifiers for alpha-Hexylcinnamaldehyde
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 2-Benzylideneoctanal | [7] |
| Common Name | alpha-Hexylcinnamaldehyde, Hexyl Cinnamal | [3][7] |
| CAS Number | 101-86-0 | [7][8] |
| Molecular Formula | C₁₅H₂₀O | [2][7] |
| Molecular Weight | 216.32 g/mol | [2][9][10] |
| SMILES | O=C\C(=C\c1ccccc1)CCCCCC | [7] |
| InChI Key | GUUHFMWKWLOQMM-NTCAYCPXSA-N |[7] |
Core Physicochemical Properties
The physicochemical properties of α-Hexylcinnamaldehyde are summarized below. These values are crucial for formulation, stability testing, and predicting its environmental fate and biological interactions.
Table 2: General Physical Properties
| Property | Value | Reference |
|---|---|---|
| Physical State | Pale yellow liquid | [1][9] |
| Odor | Jasmine-like, floral, sweet, and slightly fatty/herbaceous |[2][9][11] |
Table 3: Thermodynamic and Safety Properties
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 308 °C (at 760 mmHg) | [4][7] |
| 174-176 °C (at 15 mmHg) | [2] | |
| Melting Point | Not available (liquid at room temp.) | [12] |
| Density | 0.950 - 0.961 g/mL (at 20-25 °C) | [2][7][9][10] |
| Vapor Pressure | 0.001 mmHg (at 25 °C) | [13] |
| 0.0001 hPa (at 20 °C) | [14] |
| Flash Point | >230 °F / 113 °C (closed cup) |[12][15] |
Table 4: Solubility and Partitioning Data
| Property | Value | Reference |
|---|---|---|
| Solubility in Water | 2.75 - 5 mg/L (at 25 °C); considered nearly insoluble | [2][7][16] |
| Solubility in Solvents | Miscible in ethanol (B145695) and oils; soluble in most fixed and mineral oils | [9][10][14] |
| LogP (n-octanol/water) | 4.8 |[4][9][14] |
Table 5: Optical and Other Properties
| Property | Value | Reference |
|---|
| Refractive Index (n²⁰/D) | 1.547 - 1.553 |[2][9][17] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and quantification of α-Hexylcinnamaldehyde.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are definitive for structural confirmation. Key ¹H NMR signals include a downfield singlet for the aldehydic proton, multiplets in the aromatic region for the phenyl group, a singlet for the vinylic proton, and a series of upfield signals corresponding to the aliphatic hexyl chain.[9][18]
-
Mass Spectrometry (MS) : Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for identification. The mass spectrum would show a molecular ion (M⁺) peak corresponding to its molecular weight (216.32).[9]
-
UV-Visible Spectroscopy : Due to its conjugated system (phenyl ring, double bond, and carbonyl group), α-Hexylcinnamaldehyde is expected to show strong UV absorbance. Its parent compound, cinnamaldehyde, displays a primary absorbance peak around 290 nm, and HCA is expected to have a similar profile.[19]
-
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a strong carbonyl (C=O) stretching band for the aldehyde, C-H stretching bands for the aromatic and aliphatic portions, and C=C stretching bands for the aromatic ring and the alkene group.
Experimental Protocols
Detailed experimental protocols for determining physicochemical properties are standardized. Below are outlines of common methodologies applicable to α-Hexylcinnamaldehyde.
Synthesis via Aldol Condensation
The industrial synthesis of α-Hexylcinnamaldehyde is typically achieved through a crossed-aldol condensation reaction.[1][4] This process involves the reaction of benzaldehyde (B42025) with n-octanal in the presence of a base catalyst.
-
Methodology :
-
Reactant Charging : Benzaldehyde and n-octanal are charged into a reactor, often with an excess of benzaldehyde.
-
Catalysis : An aqueous solution of a base catalyst, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), is added to the reactor.[1]
-
Reaction : The mixture is agitated at a controlled temperature to facilitate the condensation reaction, where the enolate of octanal (B89490) attacks the carbonyl carbon of benzaldehyde, followed by dehydration to form the α,β-unsaturated aldehyde.
-
Workup and Purification : After the reaction is complete, the mixture is neutralized. The organic layer is separated, washed, and purified, typically via vacuum distillation, to yield high-purity α-Hexylcinnamaldehyde.[20]
-
Determination of Vapor Pressure
For low-volatility organic compounds like HCA, the vapor pressure can be measured using several methods.[21][22]
-
Gas Saturation Method (OECD TG 104) :
-
A stream of inert gas (e.g., nitrogen) is passed at a known, slow flow rate through or over a sample of the substance.
-
The gas becomes saturated with the vapor of the substance.
-
The amount of substance transported by the gas is determined by trapping the vapor (e.g., on a sorbent tube) and quantifying it using a technique like gas chromatography (GC).
-
The vapor pressure is calculated from the mass of the transported substance and the total volume of the gas passed through.
-
-
Static Method (OECD TG 104) :
-
A purified sample of the substance is introduced into an evacuated chamber maintained at a constant temperature.
-
The pressure inside the chamber is measured over time until it reaches a stable equilibrium value.
-
This equilibrium pressure is the vapor pressure of the substance at that temperature. This method is highly accurate but requires rigorous degassing of the sample.[23]
-
Determination of Octanol-Water Partition Coefficient (LogP)
The LogP value is a critical parameter for predicting the environmental distribution and biological absorption of a substance.
-
Shake-Flask Method (OECD TG 107) :
-
A small amount of α-Hexylcinnamaldehyde is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other.
-
The mixture is shaken vigorously in a vessel at a constant temperature until equilibrium is reached.
-
The mixture is then centrifuged to separate the n-octanol and water phases.
-
The concentration of HCA in each phase is determined analytically (e.g., by GC or HPLC).
-
The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
-
Biological Interactions and Potential Mechanisms
While primarily used for its scent, HCA exhibits notable biological activity. It is a known skin sensitizer, a property that necessitates its declaration on cosmetic product labels in many jurisdictions.[3][10] More recently, research has highlighted its potential as a chemosensitizing agent, capable of enhancing the efficacy of anticancer drugs like doxorubicin.[24]
The mechanism appears to involve the modulation of cancer cell membrane permeability.[24] In studies with various human cancer cell lines, HCA increased the cytotoxic effect of doxorubicin. This effect was most pronounced in cells lacking ATP-binding cassette (ABC) transporter pumps, suggesting that HCA's primary role is not the inhibition of drug efflux but rather a more general alteration of the cell membrane that facilitates drug entry or retention.[24]
References
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- 14. scent.vn [scent.vn]
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- 19. researchgate.net [researchgate.net]
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- 21. pubs.acs.org [pubs.acs.org]
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- 24. α-Hexylcinnamaldehyde Synergistically Increases Doxorubicin Cytotoxicity Towards Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
